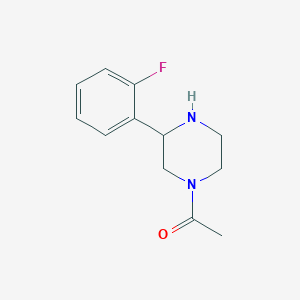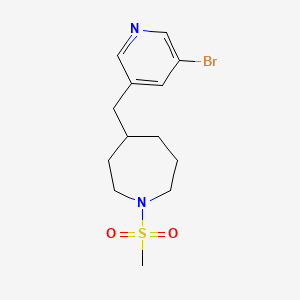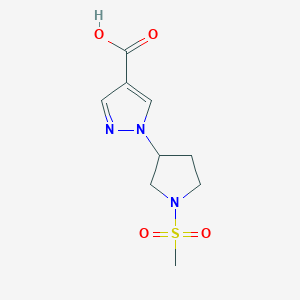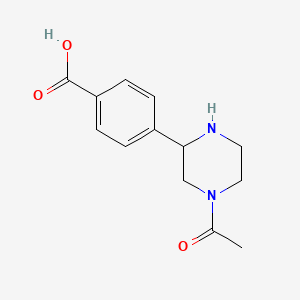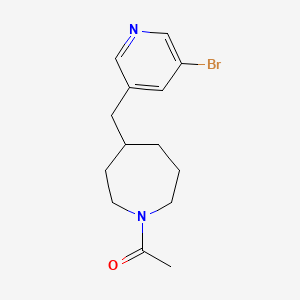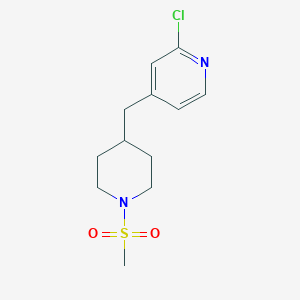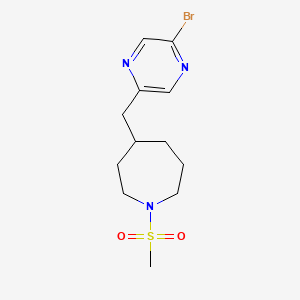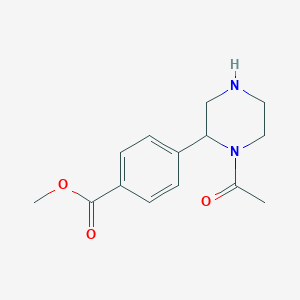
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methylpiperazine moiety
Mechanism of Action
Target of Action
Related compounds have been found to targetSIRT6 , a histone deacetylase . SIRT6 inhibitors are considered potential therapeutics for diabetes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit sirt6 . They bind to the active site of the enzyme, preventing it from removing acetyl groups from histones, which can affect gene expression .
Biochemical Pathways
Inhibition of sirt6 can impact several pathways, including glucose metabolism and dna repair .
Result of Action
Inhibition of sirt6 can lead to increased acetylation of histones, potentially affecting gene expression .
Biochemical Analysis
Biochemical Properties
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as serine/threonine-protein kinase, which is essential for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of tyrosine kinases, which play a pivotal role in cell signaling and growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within cells is crucial for its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperazine Moiety: The 4-methylpiperazine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of molecular probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
(5-(4-Methylpiperazin-1-yl)pyridin-2-amine): This compound has a similar structure but with an amine group instead of a boronic acid group.
(5-(4-Methylpiperazin-1-yl)picolinic acid): This compound features a carboxylic acid group instead of a boronic acid group.
Uniqueness: (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions and as a potential enzyme inhibitor in medicinal chemistry .
Properties
IUPAC Name |
[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDRTVXGKCZBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735040 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286778-37-7 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


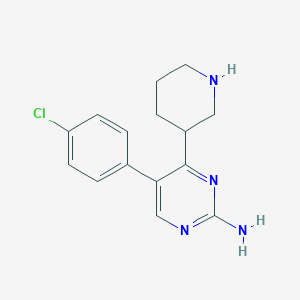
![1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B1399246.png)
